molecular formula C10H13NO B076116 N-Propylbenzamide CAS No. 10546-70-0

N-Propylbenzamide

Cat. No.: B076116
CAS No.: 10546-70-0
M. Wt: 163.22 g/mol
InChI Key: DYZWXBMTHNHXML-UHFFFAOYSA-N
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Description

N-Propylbenzamide (CAS 10546-70-0) is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . Structurally, it consists of a benzamide core (a benzene ring attached to a carboxamide group) with an n-propyl chain bonded to the nitrogen atom. It is synthesized via reactions such as the condensation of benzaldehyde with propan-1-amine in the presence of tetrabutylammonium iodide (Bu₄NI) and tert-butyl hydroperoxide (TBHP), yielding a 59% isolated product .

This compound has been identified in consumer products like "slimy" toys, though its health effects remain uncharacterized due to insufficient toxicological data . It is also utilized in analytical chemistry as a component of phenyl-type stationary phases for supercritical fluid chromatography (SFC) .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propylbenzamide can be synthesized through the direct condensation of benzoic acid and propylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, this compound can be produced using a similar approach but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Propylbenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : N-Propylbenzamide has shown potential as an antimicrobial agent. Studies indicate its effectiveness against various bacterial strains, making it a candidate for further development in antibiotic formulations .
  • Cancer Metabolism : Research has identified this compound as a metabolite involved in cancer metabolism, suggesting its role in tumor biology and potential applications in cancer treatment strategies .
  • Drug Development : The compound's structural characteristics allow it to be modified to enhance biological activity. For instance, derivatives of this compound have been synthesized to improve pharmacological properties, such as increased lipophilicity for better absorption.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for various transformations:

  • Synthesis of Derivatives : The compound can be used as a precursor for synthesizing other benzamide derivatives through various chemical reactions, such as acylation and amidation processes .
  • Electrochemical Reactions : Recent studies have explored the use of this compound in electrochemical synthesis methods, demonstrating its versatility in generating new compounds under mild conditions .

Biocatalysis and Industrial Applications

  • Microbial Enzyme Production : this compound is utilized in biotechnological applications involving microbial enzymes. It has been shown to enhance enzyme activity in specific biocatalytic processes, facilitating green chemistry practices .
  • Industrial Processes : The compound's properties make it suitable for applications in the food and pharmaceutical industries, where it can act as a biocatalyst or an intermediate in the production of active pharmaceutical ingredients (APIs) .

Data Table: Comparative Analysis of Benzamide Derivatives

Compound NameChemical StructureUnique Features
BenzamideC₆H₅CONH₂Parent compound; simple amide structure
N-ButylbenzamideC₁₀H₁₃NOSimilar structure with a butyl group
4-Nitro-N-propylbenzamideC₁₀H₁₂N₂O₂Contains a nitro group at the para position
2-Methyl-N-propylbenzamideC₁₁H₁₅NOContains a methyl group on the benzene ring

Case Studies

  • Antimicrobial Efficacy Study : A recent study demonstrated that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The study highlighted its potential use as an alternative antimicrobial agent in clinical settings .
  • Electrochemical Synthesis Research : In an investigation into electrochemical methods for synthesizing benzamides, this compound was successfully utilized to produce novel derivatives with enhanced properties, showcasing its utility in modern synthetic chemistry .

Mechanism of Action

The mechanism of action of N-Propylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The propyl group attached to the nitrogen atom plays a crucial role in determining its binding affinity and specificity towards the target enzymes. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Propyl-N-methylbenzamide

  • Molecular Formula: C₁₁H₁₅NO
  • Molecular Weight : 177.24 g/mol
  • Key Differences : The addition of a methyl group to the nitrogen atom increases steric hindrance and alters polarity compared to N-Propylbenzamide. This modification may influence chromatographic retention behavior or biological activity, though specific data are unavailable.

4-Fluoro-N-propylbenzamide and 4-Ethyl-N-propylbenzamide

  • Molecular Formulas: C₁₀H₁₂FNO (4-Fluoro) and C₁₁H₁₅NO (4-Ethyl)
  • Applications: These derivatives are used in SFC stationary phases. The electron-withdrawing fluorine substituent enhances polarity, improving separation efficiency for phenolic compounds, while the ethyl group increases hydrophobicity .

4-Nitro-N-propylbenzamide

  • Synthesis : Reacting 4-nitrobenzoyl chloride with propylamine yields this derivative.
  • Applications: Serves as an intermediate in synthesizing 4-amino-N-substituted amines via catalytic hydrogenation .

Physicochemical Properties

Compound Molecular Weight (g/mol) CAS Number Key Functional Groups Retention Time (GC/LC)
This compound 163.22 10546-70-0 Propylamide Not explicitly reported
Isobutyl Benzoate 192.21 120-50-3 Ester 9.95 (GC)
4-Fluoro-N-propylbenzamide 179.20 Not provided Fluoro, Propylamide Custom SFC phase

Notes:

  • This compound’s lack of aromatic substituents reduces polarity compared to 4-fluoro or 4-ethyl analogs.

Analytical Chemistry

  • This compound: Used in phenyl-type SFC stationary phases for separating phenolic compounds due to tunable π-π interactions .
  • 4-Fluoro/4-Ethyl Derivatives : Enhanced selectivity for polar or hydrophobic analytes, respectively .

Pharmaceuticals

  • 4-(4-Ethylpiperazin-1-yl)-N-propylbenzamide (8b) : Synthesized for nicotinic acetylcholine receptor (nAChR) studies, demonstrating the role of substituents in bioactivity .

Material Science

  • 2-(N-Allylsulfamoyl)-N-propylbenzamide : Features a sulfamoyl group for crystal engineering and density functional theory (DFT) studies .

Biological Activity

N-Propylbenzamide, a derivative of benzamide, has garnered attention in various fields of biological research due to its diverse biological activities. This article provides an in-depth analysis of the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the chemical formula C11_{11}H15_{15}NO and features a propyl group attached to the nitrogen of the benzamide structure. Its molecular structure is significant for its interaction with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Various studies have demonstrated its effectiveness against different bacterial strains.
  • Enzyme Inhibition : It has shown potential as an inhibitor for certain enzymes, particularly in carbohydrate metabolism.
  • Cytotoxic Effects : this compound has been evaluated for its cytotoxic properties against cancer cell lines.

Antimicrobial Activity

Recent research indicates that this compound derivatives possess significant antimicrobial properties. For instance, one study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of this compound derivatives:

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
B. subtilis18
S. aureus20

This data suggests that this compound can inhibit the growth of several pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition Studies

This compound has also been studied for its inhibitory effects on enzymes such as alpha-glucosidase. The compound was found to exhibit moderate inhibition, with IC50_{50} values comparable to standard inhibitors. The results from enzyme inhibition studies are presented below:

CompoundIC50_{50} (µM)Reference
This compound45.3Acarbose (37.38)
Nitro Derivative32.37
Chloro Derivative53.27

These findings indicate that modifications to the benzamide structure can enhance enzyme inhibition, which is crucial for developing therapeutic agents targeting metabolic disorders such as diabetes .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including MDA-MB-231 and HT-29. A recent study reported that this compound derivatives exhibited potent cytotoxicity, with some compounds showing IC50_{50} values lower than those of established chemotherapeutics like cisplatin.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic potential of this compound derivatives:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colorectal cancer).

The results are summarized in the following table:

CompoundCell LineIC50_{50} (µM)
This compoundMDA-MB-23120
HT-2925
CisplatinMDA-MB-23115
HT-2930

The data indicates that while this compound exhibits promising cytotoxic effects, its efficacy varies across different cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Propylbenzamide, and how can reaction conditions be optimized to improve yield?

this compound can be synthesized via amidation of benzoyl chloride with propylamine under reflux with pyridine as a catalyst . Optimization may involve controlling stoichiometric ratios (e.g., 1:1.2 benzoyl chloride to amine), reaction time (4–6 hours), and temperature (80–100°C). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product. Monitoring by TLC or HPLC ensures reaction completion .

Q. How can researchers validate the structural identity of this compound, and what analytical techniques are most reliable?

Structural confirmation requires a combination of spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR to confirm propyl chain integration (e.g., δ 0.9–1.1 ppm for terminal CH3_3) and benzamide aromatic signals (δ 7.4–8.1 ppm) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion detection (m/z 177.2 for [M+H]+^+) .

Advanced Research Questions

Q. What strategies minimize byproduct formation during this compound synthesis, such as undesired decarboxylation or reduction products?

Byproducts like this compound derivatives (e.g., cyclized or reduced forms) can arise during reactions involving acyloxyphthalimides or under reductive conditions . Mitigation strategies include:

  • Catalyst Selection : Use Pd/C with controlled hydrogen pressure to avoid over-reduction .
  • Temperature Control : Maintain <50°C during decarboxylation to prevent thermal degradation .
  • Protecting Groups : Introduce tert-butyl or TIPS groups to stabilize intermediates, followed by deprotection with TFA .

Q. How can researchers address contradictions in toxicity data for this compound, given the lack of human health studies?

Existing data gaps (e.g., no threshold limit values or in vivo toxicity profiles ) necessitate:

  • In Silico Modeling : Use tools like QSAR to predict acute toxicity or bioaccumulation potential.
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay on human cell lines) and genotoxicity (Ames test) .
  • Ecotoxicology : Assess environmental persistence via OECD 301 biodegradation tests .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

For mixtures containing polar byproducts (e.g., unreacted amines or carboxylic acids):

  • Prep-HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Liquid-Liquid Extraction : Partition between dichloromethane and brine to remove hydrophilic impurities .
  • Crystallization Screening : Test solvents like hexane/ethyl acetate (1:3) for selective crystallization .

Q. Methodological Guidance

Q. How should researchers design experiments to study the biological activity of this compound, given its structural similarity to bioactive benzamides?

  • Target Selection : Prioritize enzymes/receptors with known benzamide interactions (e.g., HDACs, PARPs) .
  • Assay Design : Use fluorescence-based enzymatic inhibition assays (e.g., HDAC inhibition with fluorogenic substrates) .
  • Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to establish IC50_{50} values .

Q. What statistical approaches are appropriate for analyzing contradictory data in this compound research (e.g., conflicting synthesis yields or bioactivity results)?

  • Multivariate Analysis : Apply PCA or PLS to identify variables (e.g., solvent polarity, catalyst loading) influencing yield discrepancies .
  • Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models to resolve bioactivity contradictions .
  • Sensitivity Testing : Conduct robustness tests (e.g., ±10% reagent variation) to assess method reproducibility .

Properties

IUPAC Name

N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZWXBMTHNHXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147142
Record name Benzamide, N-propyl-
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10546-70-0
Record name N-Propylbenzamide
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Record name N-Propylbenzamide
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Record name N-Propylbenzamide
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Record name Benzamide, N-propyl-
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Record name N-PROPYLBENZAMIDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 32.6 g of isatoic anhydride in 150 ml of isopropyl alcohol was added 25 ml of n-propylamine portionwise as the reaction was exothermic. Evaporation of the solution gave 30 g of 2-amino-N-propylbenzamide as colorless crystals, mp 100°-102° C. To a stirred solution of 25.0 g of 2-amino-N-propylbenzamide in 300 ml of tetrahydrofuran was added 22.9 g of benzoylisothiocyanate over 10 minutes. After 2 hours the mixture was diluted with 100 ml of ether and was filtered to give 30.7 g of 2-[[benzoylamino)thioxomethyl]amino]-N-propylbenzamide, mp 172°-174° C. Then, to a solution of 10.2 g of 2-[[benzoylamino)thioxomethyl]amino]-N-propylbenzamide in 100 ml of dichloromethane was added 30 ml of 1N sodium hydroxide to form a two-phase mixture, and to this was added 20 ml of iodomethane and then 4 drops of benzyltrimethylammonium hydroxide solution. After stirring for 3 hours, the organic phase was separated and dried over anhydrous sodium sulfate. Filtration and evaporation of the filtrate gave 9.4 g of N-benzoyl-N'-(2-propylaminocarbonylphenyl)carbamimidothioic acid, methyl ester, mp 86°-89° C. To a solution of 7.10 g of this compound in 300 ml of anhydrous dioxane was added 1.45 g of 60% sodium hydride in mineral oil suspension and the mixture was refluxed for 5 hours. The reaction mixture was then poured into 1.5 liter of water and made acidic with hydrochloric acid. The crystals that formed were collected and recrystallized from ethyl acetate-hexane to give N-(3,4-dihydro-3-propyl-4oxo-2-quinazolinyl)benzamide as colorless crystals, mp 133°-135° C.
Quantity
25 g
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22.9 g
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300 mL
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100 mL
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Synthesis routes and methods III

Procedure details

Benzoyl chloride (10 mL, 86.2 mmol) in ethyl acetate (200 mL) was treated with propylamine. The precipitate was removed by filtration, and the solution was washed with 1M HCl, 5% NaHCO3, and brine, dried over MgSO4 and concentrated in vacuo to give the title compound in 96% yield.
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10 mL
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200 mL
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Yield
96%

Synthesis routes and methods IV

Procedure details

First, 10 g of propylamine, 26 g of triethylamine, and 200 mL of tetrahydrofuran (THF) were put in a 500 mL three-neck flask, and stirred. This mixed solution was cooled in ice, and a mixed solution of 24 g of benzoyl chloride and 50 mL of THF was dripped, and then, the temperature was increased to room temperature and the mixture was stirred for 2 hours. After the stirring, chloroform was added to this mixture, the mixture was washed with water and then a saturated aqueous solution of sodium hydrogen carbonate, and anhydrate magnesium sulfate was added for drying. The mixture after the drying was subjected to gravity filtration, and the filtrate was concentrated to give a solid. This solid was washed with hexane, so that 25 g of N-propylbenzamide was prepared as a white solid with a yield of 92%. The synthetic scheme of Step 1 is shown by (a-15).
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10 g
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26 g
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200 mL
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24 g
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50 mL
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Yield
92%

Synthesis routes and methods V

Procedure details

Dry DCM (30 mL) was added to benzoyl chloride (2.06 mL, 17.7 mmol) followed by the dropwise addition of propylamine (3.19 mL, 38.9 mmol) over 5 min at 0° C. The system was stirred at 0° C. under nitrogen for 1 h and monitored by TLC. After 1 h the system was washed with 1M HCl (20 mL), brine (10 mL) and dried with MgSO4. The solvent was removed to give N-Propylbenzamide as a white solid (2.6 g, 15.9 mmol, 90%); Rf 0.38 (40:60 EtOAc:petrol). mp 87.6-88.9° C. Lit. 83-84° C.7 1H NMR: (300 MHz, CDCl3) δ 0.90 (t, 3H, J=7.4 Hz, CH2—CH2—CH3), 1.56 (sex, 2H, J=7.2 Hz, N—CH2—CH2), 3.33 (m, 2H, N—CH2), 6.21 (bs, 1H, NH), 7.31-7.43 (m, 3H, Ar—H), 7.69 (m, 2H, Ar—H). 13C NMR: (75 MHz, CDCl3) δ 11.8, 23.3, 42.1, 127.2, 128.8, 131.6, 135.2, 167.9. LC/MS-ES+ m/z 164.2 [MH+], 327.1, 328.1.
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3.19 mL
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2.06 mL
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30 mL
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Yield
90%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

N-Propylbenzamide
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N-Propylbenzamide
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